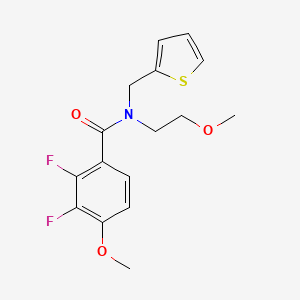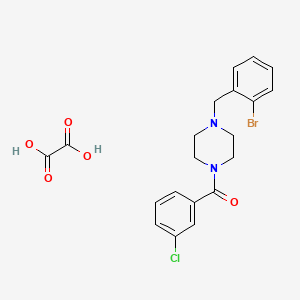
2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide
Descripción general
Descripción
2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide, also known as DFB, is a chemical compound that has been extensively studied in scientific research. DFB belongs to the class of benzamide derivatives and has shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of PKC activity. PKC is a family of serine/threonine kinases that plays a crucial role in various cellular processes. PKC is overexpressed in many cancers, leading to increased cell proliferation and survival. 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit the activity of PKC, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has been shown to have various biochemical and physiological effects. 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by inhibiting the activity of vascular endothelial growth factor (VEGF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has several advantages for lab experiments. 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide is relatively easy to synthesize, and the yield and purity are high. 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has also been shown to have low toxicity in animal studies. However, 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has some limitations for lab experiments. 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide is not water-soluble, which makes it difficult to use in aqueous solutions. 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide also has poor bioavailability, which limits its usefulness in vivo.
Direcciones Futuras
There are several future directions for the study of 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide. One potential direction is to investigate the use of 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide in combination with other chemotherapeutic agents to enhance its anti-tumor activity. Another potential direction is to investigate the use of 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Further studies are also needed to elucidate the mechanism of action of 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide and to improve its bioavailability for in vivo studies.
Conclusion
In conclusion, 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide is a promising chemical compound that has shown potential as a therapeutic agent in various biological assays. 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic activities, and it inhibits the activity of PKC. 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has several advantages for lab experiments, but it also has some limitations. Further studies are needed to investigate the potential of 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide as a therapeutic agent and to improve its bioavailability for in vivo studies.
Aplicaciones Científicas De Investigación
2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has been extensively studied in scientific research due to its potential as a therapeutic agent. 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has shown promising results in various biological assays, including anti-tumor, anti-inflammatory, and anti-angiogenic activities. 2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
2,3-difluoro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S/c1-21-8-7-19(10-11-4-3-9-23-11)16(20)12-5-6-13(22-2)15(18)14(12)17/h3-6,9H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJYCFPVFUFFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2=C(C(=C(C=C2)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(4-chlorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907587.png)
![1-(1-naphthylmethyl)-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B3907590.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-thienyl)acrylonitrile](/img/structure/B3907591.png)
![6-[3-cinnamoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907599.png)

![4-methyl-2-[(2-methyl-2-propen-1-yl)thio]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B3907611.png)
![4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907618.png)

![6-[3-hydroxy-5-(4-methylphenyl)-4-(4-nitrobenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907622.png)
![6-[3-cinnamoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907630.png)
![6-[3-benzoyl-2-(2-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907633.png)
![4-[3-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3907641.png)
![6-[2-(2,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907646.png)
![6-[3-(4-fluorobenzoyl)-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907650.png)